molecular formula C12H13NO2 B2573004 3-(6-methyl-1H-indol-1-yl)propanoic acid CAS No. 1094754-84-3

3-(6-methyl-1H-indol-1-yl)propanoic acid

Cat. No.: B2573004
CAS No.: 1094754-84-3
M. Wt: 203.241
InChI Key: FPNVRLSVCVFGER-UHFFFAOYSA-N
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Description

3-(6-Methyl-1H-indol-1-yl)propanoic acid is an indole derivative characterized by a methyl group at the 6-position of the indole ring and a propanoic acid side chain. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design due to its planar aromatic system and hydrogen-bonding capabilities . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 205.24 g/mol (calculated).

Properties

IUPAC Name

3-(6-methylindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-2-3-10-4-6-13(11(10)8-9)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVRLSVCVFGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-1H-indol-1-yl)propanoic acid typically involves the construction of the indole ring followed by functionalization at the desired positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The propanoic acid chain can be attached through a Grignard reaction with ethyl magnesium bromide followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-(6-methyl-1H-indol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-methyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to DNA, proteins, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the indole ring significantly influence physicochemical and biological properties:

Methyl-Substituted Analogs
  • 3-(3-Methyl-1H-indol-1-yl)propanoic Acid (): Methyl at position 3 alters electronic distribution, increasing electron density at the indole nitrogen. Molecular weight: 203.24 g/mol.
  • 3-(1-Methyl-1H-indol-3-yl)propanoic Acid (): N-methylation at position 1 reduces hydrogen-bonding capacity, decreasing solubility. Molecular weight: 203.24 g/mol. The methyl group here may hinder metabolic deactivation, enhancing bioavailability .
Halogen-Substituted Analogs
  • 3-(6-Chloro-1H-indol-3-yl)propanoic Acid (): Chlorine at position 6 introduces electronegativity, enhancing binding to electron-deficient targets. Molecular weight: 225.66 g/mol. Increased metabolic stability but higher risk of toxicity compared to methyl .
  • 3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one ():

    • Bromine’s bulkiness creates steric effects, limiting access to certain binding sites.
    • Molecular weight: 383.24 g/mol .
    • Extended conjugation (via diphenylprop-2-en-1-one) may improve fluorescence properties for imaging applications .

Functional Group Modifications

Amino Acid Derivatives
  • 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid (): Methoxy group at position 6 enhances water solubility (logP reduced vs. methyl). Molecular weight: 234.25 g/mol. The amino acid backbone allows for zwitterionic behavior, improving solubility but limiting blood-brain barrier penetration .
  • 2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid (): Hydroxy group increases polarity, making it suitable for aqueous environments. Molecular weight: 220.23 g/mol. Prone to oxidation, requiring stabilization in formulations .
Amide and Sulfonamide Derivatives
  • 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic Acid (): Acetamido group introduces hydrogen-bonding sites for target engagement. Molecular weight: 298.70 g/mol. Dual chloro-fluoro substitution enhances selectivity for bacterial targets .
  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanamide ():

    • Chlorobenzoyl and methoxy groups enhance affinity for cyclooxygenase (COX) enzymes.
    • Molecular weight: 428.89 g/mol .
    • Demonstrates anti-inflammatory activity comparable to indomethacin .

Physicochemical Properties

Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Applications
3-(6-Methyl-1H-indol-1-yl)propanoic acid 6 Methyl 205.24 2.1 0.8 (PBS) Drug discovery lead
3-(3-Methyl-1H-indol-1-yl)propanoic acid 3 Methyl 203.24 1.9 1.2 (PBS) Enzyme inhibition
3-(6-Chloro-1H-indol-3-yl)propanoic acid 6 Chloro 225.66 2.8 0.5 (PBS) Antimicrobial agents
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid 6 Methoxy 234.25 0.7 5.6 (Water) Neurotransmitter analogs
3-(1-Methyl-1H-indol-3-yl)propanoic acid 1 Methyl 203.24 2.3 0.7 (PBS) Metabolic studies

*logP values estimated using ChemDraw.

Biological Activity

Overview

3-(6-methyl-1H-indol-1-yl)propanoic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound features a methyl group at the 6-position of the indole ring and a propanoic acid chain, which contributes to its unique pharmacological properties. Research indicates potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are crucial for synthesizing more complex molecules and understanding its biological interactions.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to ketones or aldehydesKMnO4, CrO3
Reduction Converts carboxylic acid to alcoholLiAlH4, NaBH4
Substitution Electrophilic substitution on the indole ringHalogens, nitro groups

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values suggest a comparable efficacy to established antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7225Induction of apoptosis
HeLa150Cell cycle arrest
A549200Inhibition of proliferation

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The indole ring allows for binding to various biomolecules, influencing cellular processes like signal transduction and gene expression.

Case Studies

  • Antimicrobial Efficacy Study : A study tested the compound against Pseudomonas aeruginosa, demonstrating an inhibition zone comparable to standard antibiotics. This study highlighted its potential as a therapeutic agent for infections caused by resistant strains.
  • Anticancer Research : In vitro experiments on MCF-7 cells showed that treatment with the compound led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The study also reported changes in cell morphology consistent with apoptotic processes.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

CompoundBiological ActivityReference
Indole-3-acetic acidPlant growth regulator
Indole-3-carbinolAnticancer properties
TryptophanPrecursor to serotonin

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